Phenol, 2,2'-[(2-methyl-1,5-pentanediyl)bis(nitrilomethylidyne)]bis-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenol, 2,2’-[(2-methyl-1,5-pentanediyl)bis(nitrilomethylidyne)]bis- is a complex organic compound characterized by its phenolic structure and the presence of nitrilomethylidyne groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 2,2’-[(2-methyl-1,5-pentanediyl)bis(nitrilomethylidyne)]bis- typically involves the reaction of 2-methyl-1,5-pentanediamine with salicylaldehyde under specific conditions. The reaction is carried out in a solvent such as ethanol or methanol, and the mixture is refluxed for several hours to ensure complete reaction. The product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The final product is subjected to rigorous quality control measures to ensure it meets industry standards .
Chemical Reactions Analysis
Types of Reactions
Phenol, 2,2’-[(2-methyl-1,5-pentanediyl)bis(nitrilomethylidyne)]bis- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinones and other oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced phenolic compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced phenolic compounds.
Substitution: Halogenated or alkylated phenolic derivatives.
Scientific Research Applications
Phenol, 2,2’-[(2-methyl-1,5-pentanediyl)bis(nitrilomethylidyne)]bis- has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as an antimicrobial and antioxidant agent.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the synthesis of advanced materials and polymers
Mechanism of Action
The mechanism of action of Phenol, 2,2’-[(2-methyl-1,5-pentanediyl)bis(nitrilomethylidyne)]bis- involves its interaction with various molecular targets and pathways. The phenolic hydroxyl groups can form hydrogen bonds with biological molecules, while the nitrilomethylidyne groups can participate in coordination with metal ions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Phenol, 2,2’-[1,2-ethanediylbis(nitrilomethylidyne)]bis-: Similar structure but with an ethanediyl linker instead of a pentanediyl linker.
Phenol, 2-methyl-5-(1-methylethyl)-: Similar phenolic structure but different substituents on the aromatic ring
Uniqueness
Phenol, 2,2’-[(2-methyl-1,5-pentanediyl)bis(nitrilomethylidyne)]bis- is unique due to its specific combination of phenolic and nitrilomethylidyne groups, which confer distinct chemical reactivity and biological activity. The presence of the 2-methyl-1,5-pentanediyl linker also differentiates it from other similar compounds, providing unique steric and electronic properties .
Properties
CAS No. |
65087-13-0 |
---|---|
Molecular Formula |
C20H24N2O2 |
Molecular Weight |
324.4 g/mol |
IUPAC Name |
2-[[5-[(2-hydroxyphenyl)methylideneamino]-4-methylpentyl]iminomethyl]phenol |
InChI |
InChI=1S/C20H24N2O2/c1-16(13-22-15-18-9-3-5-11-20(18)24)7-6-12-21-14-17-8-2-4-10-19(17)23/h2-5,8-11,14-16,23-24H,6-7,12-13H2,1H3 |
InChI Key |
IPIHECIYBVDAFT-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCCN=CC1=CC=CC=C1O)CN=CC2=CC=CC=C2O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.